Methyl 2-formyl-1-methylindole-6-carboxylate
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Overview
Description
Methyl 2-formyl-1-methylindole-6-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a formyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-1-methylindole-6-carboxylate typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of indole with formylating agents such as Vilsmeier-Haack reagent to introduce the formyl group at the 2-position . The carboxylate ester can be introduced through esterification reactions using methanol and acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-1-methylindole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Scientific Research Applications
Methyl 2-formyl-1-methylindole-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-formyl-1-methylindole-6-carboxylate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-formyl-1-methylindole-6-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the indole ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis . Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activities .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-formyl-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-10(7-14)5-8-3-4-9(6-11(8)13)12(15)16-2/h3-7H,1-2H3 |
InChI Key |
ORXKMTWTCUOGNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)C(=O)OC)C=O |
Origin of Product |
United States |
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